Cas no 920515-99-7 (1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)-)

1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)- structure
920515-99-7 structure
Product name:1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)-
CAS No:920515-99-7
MF:C28H24N2
MW:388.50356
CID:756262
PubChem ID:53244162

1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)-
    • (4S,5S)-1-benzyl-2,4,5-triphenyl-4,5-dihydroimidazole
    • (4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole
    • 920515-99-7
    • DTXSID20692885
    • Inchi: InChI=1S/C28H24N2/c1-5-13-22(14-6-1)21-30-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)29-28(30)25-19-11-4-12-20-25/h1-20,26-27H,21H2/t26-,27-/m0/s1
    • InChI Key: VSOVRPJUEZLLSA-SVBPBHIXSA-N
    • SMILES: C1=CC=C(C=C1)CN2C(C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 388.193948774g/mol
  • Monoisotopic Mass: 388.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.6Ų
  • XLogP3: 5.8

1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)- Related Literature

Additional information on 1H-Imidazole, 4,5-dihydro-2,4,5-triphenyl-1-(phenylmethyl)-, (4S,5S)-

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